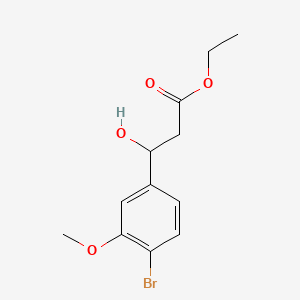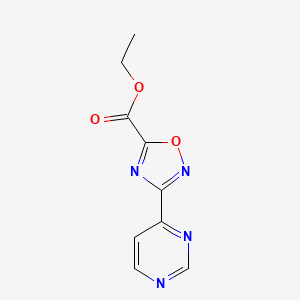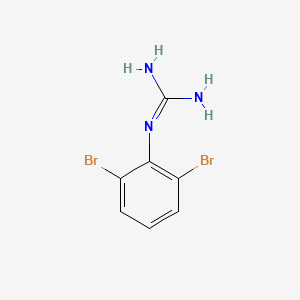![molecular formula C9H14F2O3 B13687679 (S)-1-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol](/img/structure/B13687679.png)
(S)-1-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol is a complex organic compound characterized by its unique structural features. This compound contains a dioxolane ring, two fluorine atoms, and a butenol group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the difluoro group via a fluorination reaction. The final step usually involves the addition of the butenol group under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the butenol group into a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction typically produces various alcohols.
Scientific Research Applications
(S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butanol
- (S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butene
Uniqueness
(S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol stands out due to its specific stereochemistry and the presence of both a dioxolane ring and difluoro groups
Properties
Molecular Formula |
C9H14F2O3 |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluorobut-3-en-1-ol |
InChI |
InChI=1S/C9H14F2O3/c1-4-9(10,11)7(12)6-5-13-8(2,3)14-6/h4,6-7,12H,1,5H2,2-3H3 |
InChI Key |
NTJMUNNQVVUTJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C(C(C=C)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13687600.png)
![1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B13687609.png)
![6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13687610.png)
![[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane](/img/structure/B13687611.png)

![Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate](/img/structure/B13687622.png)
![5-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687627.png)
![5-Nitrobenzo[d][1,3]dioxole-2-thione](/img/structure/B13687629.png)

![Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B13687647.png)




